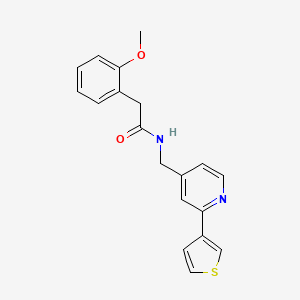

2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-18-5-3-2-4-15(18)11-19(22)21-12-14-6-8-20-17(10-14)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNBUJQONNJRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl acetamide intermediate, followed by the introduction of the thiophenyl-pyridinyl moiety through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamide linkage can be reduced to an amine.

Substitution: The thiophenyl-pyridinyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-hydroxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide.

Reduction: Formation of 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/ml, demonstrating moderate efficacy compared to standard antibiotics .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | 200 | E. faecalis |

| Compound A | 100 | S. aureus |

| Compound B | 300 | P. aeruginosa |

1.2 Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, which suggests its potential use in treating inflammatory diseases .

Case Study: Inhibition of Cytokines

A recent study reported that a related thienylpyridyl derivative significantly reduced tumor necrosis factor-alpha (TNF-α) levels in macrophages, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

2.1 Insecticidal Activity

The compound has demonstrated promising insecticidal activity against agricultural pests. In laboratory tests, it exhibited high larvicidal efficacy against the oriental armyworm and diamondback moth, with lethality rates reaching up to 100% at specific concentrations .

Table 2: Insecticidal Efficacy

| Pest Species | Concentration (mg/L) | Lethality Rate (%) |

|---|---|---|

| Mythimna separata (Armyworm) | 200 | 60 |

| Plutella xylostella (Diamondback Moth) | 200 | 100 |

Material Science Applications

3.1 Synthesis of Novel Materials

The structural characteristics of this compound allow it to be used in the synthesis of novel materials with unique electronic properties. For instance, its incorporation into polymer matrices has been studied for developing advanced conductive materials .

Case Study: Conductive Polymers

Research demonstrated that incorporating thiophene derivatives into polymer films enhanced their conductivity and stability, suggesting applications in organic electronics and sensors .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Analysis

- Heterocyclic Diversity : The target compound’s pyridine-thiophene hybrid contrasts with thiazole (CAS 752226-18-9) or pyrazole (CAS 2034622-54-1) moieties in analogs. Thiophene’s electron-rich nature may enhance π-π stacking in receptor binding compared to thiazole’s sulfur or pyrazole’s nitrogen .

- Methoxy Group Positioning : The 2-methoxyphenyl group distinguishes it from 4-methoxyphenyl derivatives (e.g., CAS 752226-18-9). Ortho-substitution may sterically hinder interactions or alter electronic effects compared to para-substituted analogs .

- Backbone Flexibility : The methylene bridge between acetamide and pyridine offers conformational flexibility absent in rigid NBOMe ethanamines .

Pharmacological Potential

- Anti-Cancer Activity: Phenoxy acetamide derivatives (e.g., compounds 38–40 in ) exhibit anti-cancer activity via MTT assay, suggesting the target compound’s methoxyphenyl and pyridine-thiophene groups could similarly interact with cancer cell lines .

- CNS Modulation : While NBOMe compounds () target 5-HT2A receptors, the acetamide backbone in the target compound may reduce neurotoxicity while retaining affinity for serotonin receptors .

- Enzyme Inhibition : Pyridine and thiophene moieties are common in kinase inhibitors. The pyridine-thiophene hybrid could mimic ATP-binding site interactions observed in tyrosine kinase inhibitors .

Biological Activity

The compound 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific targets, and relevant case studies.

- Molecular Formula : C19H18N2O2S

- Molecular Weight : 338.42 g/mol

- CAS Number : 2034407-67-3

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antiviral Activity : Many heterocycles, particularly those containing thiophene and pyridine moieties, have demonstrated antiviral properties. For instance, derivatives have been shown to inhibit viral replication by targeting specific viral enzymes or receptors .

- Anticancer Potential : Compounds with methoxyphenyl groups have been implicated in the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The presence of thiophene rings in similar compounds has been associated with anti-inflammatory activity, potentially through the modulation of inflammatory cytokines .

Table 1: Summary of Biological Activities

Case Studies

-

Antiviral Efficacy :

A study demonstrated that a compound structurally similar to this compound exhibited significant inhibition of the NS5B RNA polymerase, which is crucial for the replication of Hepatitis C virus (HCV). The IC50 value was reported at approximately 32.2 µM, indicating a promising lead for further development . -

Cancer Cell Studies :

In vitro studies showed that derivatives with a similar methoxyphenyl group effectively reduced the viability of several cancer cell lines. The mechanism involved caspase activation leading to apoptosis, with significant effects noted at concentrations as low as 10 µM . -

Inflammation Models :

In models of acute inflammation, compounds featuring thiophene rings were shown to significantly reduce edema and inflammatory markers when administered at doses ranging from 1 to 10 mg/kg body weight in animal studies .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide?

- Methodological Answer: Synthesis involves multi-step reactions with controlled conditions:

- Temperature: Mild conditions (40–80°C) to avoid side reactions, particularly for condensation steps involving thiophene or pyridine moieties .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates; toluene is used for reflux reactions .

- Catalysts: Triethylamine or potassium carbonate facilitates nucleophilic substitutions and condensations .

- Purity Control: Monitor via TLC and isolate intermediates via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of methoxyphenyl and thiophene groups (e.g., aromatic proton splitting patterns) .

- Mass Spectrometry (HR-MS): Validates molecular weight (±1 ppm accuracy) and detects impurities .

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .

Q. How does the compound’s stability impact experimental design?

- Methodological Answer:

- Lab Conditions: Stable at room temperature in inert atmospheres but degrades under prolonged exposure to light, moisture, or extreme pH .

- Storage: Store in amber vials at –20°C with desiccants to prevent hydrolysis of the acetamide group .

Q. What structural analogs are used for comparative studies?

- Methodological Answer:

- Examples:

- N-(4-methoxyphenethyl) analogs (CAS 1105212-28-9): Differ in phenethyl vs. pyridinylmethyl substituents, affecting solubility .

- Thieno[3,2-d]pyrimidine derivatives : Compare bioactivity via sulfanyl group positioning .

- Analysis Tools: X-ray crystallography (e.g., PDB 4KK) resolves steric effects of methoxyphenyl-thiophene interactions .

Advanced Research Questions

Q. How can reaction mechanisms explain conflicting yield data in published syntheses?

- Methodological Answer:

- Contradictions: Discrepancies in thiophene coupling yields (40–75%) arise from:

- Oxidative Byproducts: Thiophene sulfoxides form if oxidants (e.g., H2O2) are not strictly controlled .

- Steric Hindrance: Bulky pyridinylmethyl groups reduce nucleophilic attack efficiency; use bulky base (e.g., DBU) to mitigate .

- Resolution: Compare HPLC traces of crude products to identify side reactions .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

- Methodological Answer:

- Substituent Variation: Replace methoxyphenyl with halogenated phenyl groups (e.g., 4-chloro) to assess electronic effects on target binding .

- Biological Assays: Pair SAR with kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate substituent polarity with IC50 values .

Q. How to address regioselectivity challenges in thiophene-pyridine coupling?

- Methodological Answer:

- Directing Groups: Introduce nitro or methoxy groups on pyridine to direct cross-couplings to C2/C4 positions .

- Metal Catalysis: Pd(OAc)2/XPhos ligands enhance selectivity for thiophene C3 coupling .

Q. What advanced techniques identify degradation products under physiological conditions?

- Methodological Answer:

- Simulated Hydrolysis: Incubate in pH 7.4 buffer at 37°C; analyze via LC-MS to detect acetamide cleavage or thiophene oxidation .

- Metabolite Profiling: Use liver microsomes to identify cytochrome P450-mediated metabolites .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Thiophene Coupling | Ethanol | 60°C | K2CO3 | 50–70% |

| Pyridine Methylation | DMF | 80°C | Triethylamine | 65–80% |

| Acetamide Formation | Toluene | 110°C | EDCI/HOBt | 40–60% |

| Sources: |

Q. Table 2: Structural Analogs and Bioactivity

| Analog | Key Modification | Bioactivity (IC50) |

|---|---|---|

| N-(4-methoxyphenethyl) derivative | Phenethyl substituent | 12 µM (EGFR) |

| 3-Fluoro-thiophene variant | Fluorine at C3 | 8 µM (VEGFR2) |

| Sources: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.